5-bromo-1-(bromodifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-(bromodifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine and bromodifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(bromodifluoromethyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method includes the reaction of 1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(bromodifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromodifluoromethyl group can yield difluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxylated or carbonylated pyrazoles.
Reduction: Formation of difluoromethyl-substituted pyrazoles.
Scientific Research Applications
5-bromo-1-(bromodifluoromethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-bromo-1-(bromodifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with receptor proteins to alter their signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-(trifluoromethyl)-1H-pyrazole
- 5-bromo-1-(chlorodifluoromethyl)-1H-pyrazole
- 5-bromo-1-(difluoromethyl)-1H-pyrazole
Uniqueness
5-bromo-1-(bromodifluoromethyl)-1H-pyrazole is unique due to the presence of both bromine and bromodifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate for the synthesis of compounds with specific biological activities and material properties.
Properties
CAS No. |
2385139-30-8 |
---|---|
Molecular Formula |
C4H2Br2F2N2 |
Molecular Weight |
275.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.